(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is a chemical compound classified as a piperidine derivative. Its molecular formula is with a molecular weight of 246.36 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various neurological conditions.
The compound is sourced from various chemical suppliers and research institutions involved in synthetic organic chemistry. It falls under the category of amines, specifically secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups. Piperidine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine typically involves several key steps:
The molecular structure of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine can be represented as follows:
CC(C1CCN(C1)Cc2ccccc2)N
C1CC(CN(C1)CC2=CC=CC=C2)CC#N
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
The mechanism of action of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine involves its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
Relevant data on these properties can be critical for formulating dosage forms in pharmaceutical applications.
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications within medicinal chemistry.
Asymmetric hydrogenation represents the most atom-economical approach for constructing the chiral center in (S)-2-(1-benzylpiperidin-3-yl)ethanamine. Rhodium-catalyzed hydrogenation of prochiral enamides enables direct access to the target stereochemistry with exceptional enantiocontrol. As demonstrated by the hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides, chiral Rh(I) complexes bearing bisphosphine ligands (e.g., DuPhos, BINAP) achieve 96% enantiomeric excess (ee) and 92% yield under optimized conditions (20-50 bar H₂, 25-60°C) [5]. The reaction proceeds via stereodetermining migratory insertion into the Rh–H bond, where chiral ligand architecture dictates facial selectivity. Post-hydrogenation crystallization further elevates enantiopurity to pharmaceutically acceptable levels (>99% ee) [5].
Alternative catalytic approaches include:
Table 1: Performance Metrics for Asymmetric Hydrogenation
Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Rh-(R,R)-DuPhos | 50 | 25 | 92 | 96 | [5] |
Rh-(S)-BINAP | 20 | 60 | 89 | 93 | [5] |
Pd/C-Cinchonidine | 100 | 80 | 75 | 82 | [4] |
Classical resolution remains industrially viable despite theoretical yield limitations. Diastereomeric salt crystallization using chiral dicarboxylic acids (e.g., O,O-di-p-toluoyl-D-tartaric acid) achieves baseline separation. Critical process parameters include:
Advanced resolution strategies overcome the 50% yield barrier:
Table 2: Comparative Analysis of Chiral Resolution Methods
Method | Chiral Selector | Max Theoretical Yield (%) | Achieved ee (%) | Productivity (g/L/day) |
---|---|---|---|---|
Diastereomeric Salt | D-DTTA | 50 | 85–90 | 120 |
Preferential Crystallization | None (conglomerate required) | 100 | >99 | 350 |
Cocrystal Resolution | (R,R)-TADDOL | 100 | 98 | 95 |
SMB Chromatography | Cellulose-based CSP | 100 | >99 | 180 |
Continuous flow systems enhance manufacturing efficiency through improved mass/heat transfer and reduced reaction times. Key implementations include:
Packed-Bed Hydrogenation: Heterogeneous catalysts (Pd/Al₂O₃, Pt/C) immobilized in fixed-bed reactors enable continuous asymmetric hydrogenation at 100–150°C and 50–100 bar, achieving space-time yields of 0.5–1.2 kg/L·day [6]. Inline FTIR monitoring allows real-time optimization of conversion/ee [10].
Enzymatic Resolution Cascades: Immobilized lipases (e.g., Candida antarctica Lipase B) in multi-column reactors resolve racemic amines via enantioselective acylation. Process intensification is achieved through:
Inline Liquid-Liquid Extraction: Automated membrane-based separation removes unconverted enantiomer [6]
End-to-End Telescoping: Integration of reductive amination, chiral resolution, and deprotection in connected flow modules reduces intermediate isolation. A representative sequence:
Table 3: Continuous Flow Reactor Configurations for Key Synthesis Steps
Reaction Step | Reactor Type | Residence Time | Key Advantage | Productivity |
---|---|---|---|---|
Asymmetric Hydrogenation | Packed-bed (Pd/C) | 15 min | Catalyst stability >800 hr | 1.1 kg/L·day |
Enzymatic Resolution | Fluidized-bed (CALB) | 2 hr | Enzyme reuse >20 cycles | 0.3 kg/L·day |
Acidic Deprotection | Corning AFR module | 20 min | Enhanced heat transfer for exotherms | 3.5 kg/day |
Regioselective N-benzylation demands orthogonal protection of the primary amine. Critical comparisons:
Limitation: Volatile isobutylene byproduct requires specialized scrubbing [4] [9]
Carboxybenzyl (Cbz):
Drawback: Potential racemization via ring-opening under strong bases [9]
Benzylidene Acetals:
Table 4: Protecting Group Performance in Benzylation Sequences
Protecting Group | Installation Yield (%) | Stability to Benzylation | Deprotection Conditions | Overall Efficiency (%) |
---|---|---|---|---|
Boc | >95 | Excellent | TFA/DCM (25°C, 0.5 hr) | 88 |
Cbz | 90 | Moderate | H₂/Pd-C (50 psi, 25°C) | 82 |
Benzylidene | 85 | Good | Pd(OH)₂/HCO₂NH₄ or 0.1M HCl | 79 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7